molecular formula C10H18OS B14243785 3-Butylsulfanylcyclohexan-1-one CAS No. 505062-31-7

3-Butylsulfanylcyclohexan-1-one

Cat. No.: B14243785
CAS No.: 505062-31-7
M. Wt: 186.32 g/mol
InChI Key: HSAUQQQYLCIRIE-UHFFFAOYSA-N
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Description

3-Butylsulfanylcyclohexan-1-one (CAS: 505062-31-7) is a sulfur-containing cyclohexanone derivative with the molecular formula C₁₀H₁₈OS and a molecular weight of 186.31 g/mol . Its structure features a butylthio (-S-C₄H₉) substituent at the 3-position of the cyclohexanone ring. This compound is characterized by 0 hydrogen-bond donors and 2 hydrogen-bond acceptors, though the latter may reflect a data discrepancy (see Comparison Section) . The InChIKey HSAUQQQYLCIRIE-UHFFFAOYSA-N uniquely identifies its stereochemical and structural properties .

Cyclohexanone derivatives like this are often intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, or fragrance industries. The thioether group may enhance lipophilicity, influencing solubility and reactivity in substitution or oxidation reactions.

Properties

CAS No.

505062-31-7

Molecular Formula

C10H18OS

Molecular Weight

186.32 g/mol

IUPAC Name

3-butylsulfanylcyclohexan-1-one

InChI

InChI=1S/C10H18OS/c1-2-3-7-12-10-6-4-5-9(11)8-10/h10H,2-8H2,1H3

InChI Key

HSAUQQQYLCIRIE-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1CCCC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylsulfanylcyclohexan-1-one typically involves the reaction of cyclohexanone with butylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Butylsulfanylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The butylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides or amines.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Compounds with different substituents at the sulfur position.

Scientific Research Applications

3-Butylsulfanylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Butylsulfanylcyclohexan-1-one involves its interaction with specific molecular targets. The butylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cyclohexanone ring may also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 3-Butylsulfanylcyclohexan-1-one with its closest analog, 3-(Methylsulfanyl)cyclohexan-1-one (CAS: 22842-45-1), and highlights key differences:

Property This compound 3-(Methylsulfanyl)cyclohexan-1-one
Molecular Formula C₁₀H₁₈OS C₇H₁₂OS
Molecular Weight (g/mol) 186.31 144.23
Substituent Butylthio (-S-C₄H₉) Methylthio (-S-CH₃)
H-Bond Donors/Acceptors 0 / 2 Not reported
Storage Conditions Not specified Sealed in dry, 2–8°C
Boiling Point No data available No data available

Key Observations:

  • The butylthio group increases molecular weight by ~42 g/mol compared to the methyl analog, likely enhancing lipophilicity and reducing volatility .
  • Storage conditions for the methyl derivative (2–8°C) suggest sensitivity to moisture or thermal degradation, whereas data for the butyl variant is unavailable .
  • The reported 2 H-bond acceptors in the butyl compound may be erroneous, as only the ketone oxygen qualifies; this requires verification .

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